molecular formula C13H22N4 B1531819 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine CAS No. 2098040-52-7

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B1531819
CAS No.: 2098040-52-7
M. Wt: 234.34 g/mol
InChI Key: PYNIBENSIAGYKI-UHFFFAOYSA-N
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Description

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that has recently gained significant attention in the field of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyrimidine ring with a tert-butyl group at the 6th position of the pyrimidine ring. The molecular formula of this compound is C13H22N4, and it has a molecular weight of 234.34 g/mol.

Scientific Research Applications

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is investigated for its potential therapeutic properties, including its use as an anticancer, antiviral, and antimicrobial agent .

In the pharmaceutical industry, derivatives of this compound are explored for their potential as drug candidates. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

While the specific mechanism of action for “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is not explicitly mentioned in the available resources, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives, including “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine”, have potential applications in the pharmaceutical industry . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of diseases, may yield important leads .

Preparation Methods

The synthesis of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-tert-butylpyrimidine-4-carbaldehyde with piperidine-4-amine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve continuous flow reactions, which offer advantages such as improved reaction efficiency and scalability. These methods often utilize readily available starting materials and employ optimized reaction conditions to achieve high yields of the target compound .

Chemical Reactions Analysis

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as piperidine derivatives and pyrimidine-based compounds. Some similar compounds include:

    Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.

    Evodiamine: Another piperidine-based compound with potential anticancer and anti-inflammatory effects.

    Matrine: A pyrimidine-based compound with various pharmacological activities, including anticancer and antiviral properties.

The uniqueness of this compound lies in its specific structural features, such as the tert-butyl group and the combination of piperidine and pyrimidine rings. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-(6-tert-butylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-13(2,3)11-8-12(16-9-15-11)17-6-4-10(14)5-7-17/h8-10H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNIBENSIAGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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